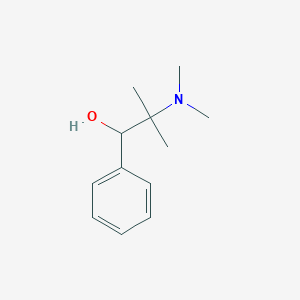

2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol is an organic compound that features a tertiary amine and a secondary alcohol functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol typically involves the reaction of benzaldehyde with dimethylamine and acetone in the presence of a reducing agent. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents used include ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

Raw Materials: Benzaldehyde, dimethylamine, and acetone.

Reaction Conditions: Optimized temperature and pressure conditions to maximize yield.

Purification: Techniques such as distillation or crystallization to purify the final product.

化学反応の分析

Oxidation Reactions

Dapoxetine can undergo oxidation to form various ketones. For instance, catalytic oxidation using hydrogen peroxide in the presence of acid can convert it into 2-methyl-1-phenylpropan-1-one:

2 Dimethylamino 2 methyl 1 phenylpropan 1 olH2O22 methyl 1 phenylpropan 1 one

This reaction typically yields high purity products as confirmed by NMR spectroscopy .

Reductive Reactions

In some cases, Dapoxetine can be reduced to yield alcohol derivatives or other amines through various reducing agents such as lithium aluminum hydride or sodium borohydride.

Dealkylation

Dealkylation reactions can occur under acidic conditions, leading to the formation of less substituted amines or phenolic compounds.

-

Mechanism of Action

The primary mechanism of action for 2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol involves the inhibition of serotonin reuptake in the synaptic cleft, leading to increased serotonin levels in the brain. This mechanism is crucial for its function as an SSRI, contributing to improved mood and control over ejaculation timing.

-

Research Findings and Applications

Recent studies have expanded on the pharmacological profile of Dapoxetine, emphasizing its rapid onset of action suitable for on-demand use prior to sexual activity. It has been shown to effectively improve control over ejaculation timing without significant adverse effects when used appropriately .

The chemical reactions involving this compound are crucial for its synthesis and therapeutic applications. Understanding these reactions not only aids in the development of this compound but also opens avenues for further research into its modifications and potential new applications in pharmacology.

This comprehensive analysis underscores the importance of exploring diverse synthetic pathways and chemical transformations to enhance the efficacy and applicability of Dapoxetine in clinical settings.

科学的研究の応用

2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol involves its interaction with various molecular targets and pathways. The tertiary amine group can interact with receptors or enzymes, leading to changes in cellular signaling pathways. The secondary alcohol group can undergo metabolic transformations, further influencing its biological activity.

類似化合物との比較

Similar Compounds

- 2-(Dimethylamino)ethanol

- 2-(Dimethylamino)ethyl methacrylate

- 2-(Dimethylamino)pyridine

Comparison

2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol is unique due to its combination of a tertiary amine and a secondary alcohol functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

生物活性

2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol, commonly referred to as methylephedrine, is a sympathomimetic amine that has garnered attention for its potential biological activities. This compound is structurally related to ephedrine and has been studied for various pharmacological effects, including its role in treating respiratory conditions and its potential neurological applications.

Methylephedrine has the molecular formula C11H17NO and is characterized by the presence of a dimethylamino group and a phenylpropanol backbone. Its structural features contribute to its interaction with biological systems, particularly in modulating neurotransmitter activity.

The biological activity of methylephedrine primarily involves its action on adrenergic receptors. It acts as a stimulant, enhancing the release of norepinephrine and increasing sympathetic nervous system activity. This mechanism underlies its use in various therapeutic contexts, particularly in respiratory therapies where bronchodilation is desired.

1. Sympathomimetic Effects

Methylephedrine exhibits sympathomimetic properties, which can lead to increased heart rate, bronchodilation, and enhanced alertness. These effects are beneficial in treating conditions such as asthma and bronchitis.

2. Neuropharmacological Effects

Research indicates that methylephedrine may influence central nervous system activity. Studies have shown its potential in improving cognitive function and memory retention, possibly through acetylcholinesterase inhibition, which is crucial for neurotransmission in Alzheimer's disease treatment .

3. Antimicrobial Properties

Recent studies have explored the antimicrobial potential of methylephedrine derivatives. It has been reported that certain analogs exhibit significant antibacterial activity against various strains of bacteria, suggesting a broader application in infectious disease management .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of methylephedrine demonstrated its ability to mitigate oxidative stress-induced neuronal damage in vitro. The compound showed promise in enhancing cell viability under oxidative stress conditions, indicating potential applications in neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

In a comparative analysis of methylephedrine derivatives against common bacterial strains, results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL against resistant strains of Helicobacter pylori, highlighting their potential utility as novel antimicrobial agents .

Data Tables

特性

CAS番号 |

52486-75-6 |

|---|---|

分子式 |

C12H19NO |

分子量 |

193.28 g/mol |

IUPAC名 |

2-(dimethylamino)-2-methyl-1-phenylpropan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-12(2,13(3)4)11(14)10-8-6-5-7-9-10/h5-9,11,14H,1-4H3 |

InChIキー |

ILIOXXBOCPQOCG-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C(C1=CC=CC=C1)O)N(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。